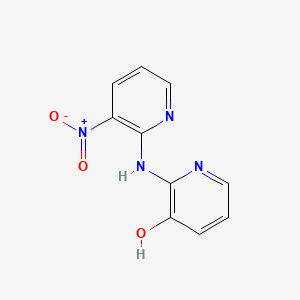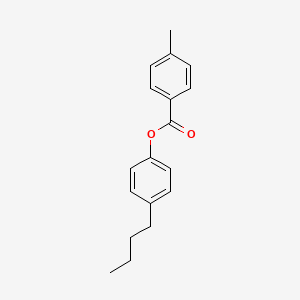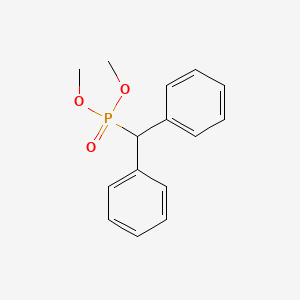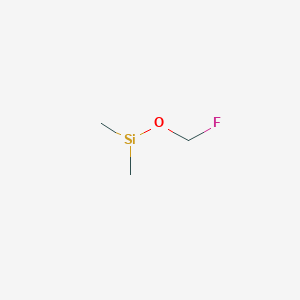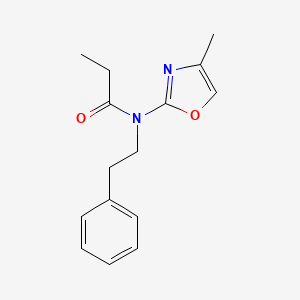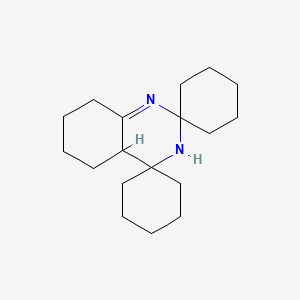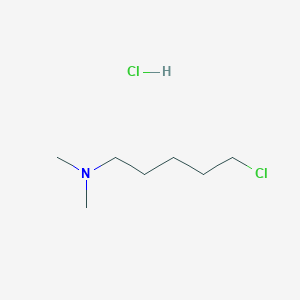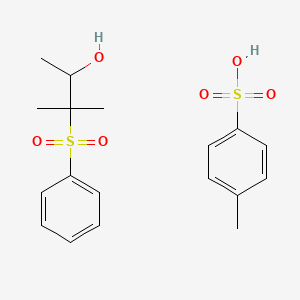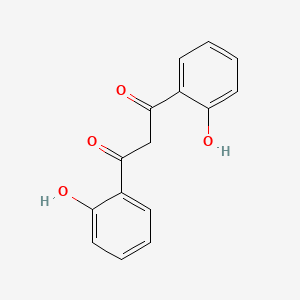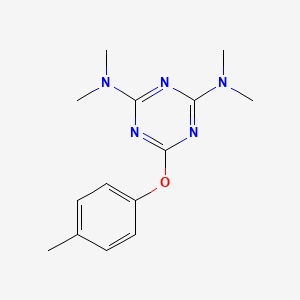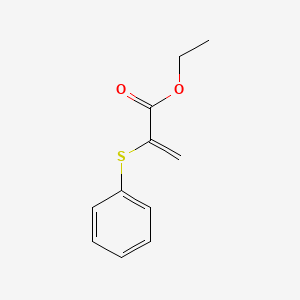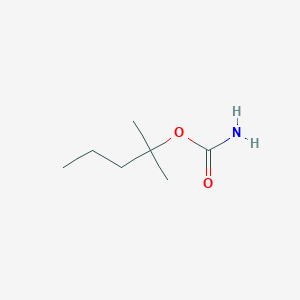
2-Methylpentan-2-yl carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methylpentan-2-yl carbamate: is a chemical compound with the molecular formula C7H15NO2 . It is also known by its IUPAC name, 2-Methyl-2-pentanyl carbamate . This compound belongs to the class of carbamates, which are esters of carbamic acid. Carbamates are widely used in various applications, including as pesticides, pharmaceuticals, and intermediates in organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Methylpentan-2-yl carbamate can be synthesized through several methods. One common approach involves the reaction of 2-methyl-2-pentanol with carbamoyl chloride in the presence of a base such as triethylamine . The reaction typically occurs at room temperature and yields the desired carbamate product .
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of carbonylimidazolide in water with a nucleophile. This method is efficient and allows for the preparation of carbamates without the need for an inert atmosphere. The products precipitate out from the reaction mixture and can be obtained in high purity by filtration .
Chemical Reactions Analysis
Types of Reactions: 2-Methylpentan-2-yl carbamate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carbamate derivatives.
Reduction: Reduction reactions can convert the carbamate group into an amine.
Substitution: The carbamate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include and .
Reduction: Reducing agents such as or are often used.
Substitution: Substitution reactions may involve reagents like alkyl halides or aryl halides in the presence of a base.
Major Products Formed:
Oxidation: Formation of carbamate derivatives.
Reduction: Formation of amines.
Substitution: Formation of substituted carbamates.
Scientific Research Applications
2-Methylpentan-2-yl carbamate has several scientific research applications, including:
Chemistry: Used as an intermediate in organic synthesis for the preparation of various compounds.
Biology: Investigated for its potential biological activities, including enzyme inhibition.
Medicine: Explored for its potential use in pharmaceuticals, particularly as enzyme inhibitors.
Industry: Utilized in the production of pesticides and other industrial chemicals
Mechanism of Action
The mechanism of action of 2-Methylpentan-2-yl carbamate involves its interaction with specific molecular targets. In biological systems, carbamates are known to inhibit enzymes such as acetylcholinesterase and butyrylcholinesterase . The inhibition occurs through the carbamylation of the active site serine residue in the enzyme, leading to the formation of a stable carbamate-enzyme complex. This prevents the breakdown of acetylcholine, resulting in increased levels of the neurotransmitter .
Comparison with Similar Compounds
Carbaryl: Another carbamate insecticide with similar enzyme inhibition properties.
Aldicarb: A carbamate pesticide known for its high toxicity and enzyme inhibition.
Carbofuran: A widely used carbamate pesticide with similar chemical properties
Uniqueness: 2-Methylpentan-2-yl carbamate is unique due to its specific molecular structure, which imparts distinct physical and chemical properties. Its branched aliphatic chain and carbamate group make it a versatile compound for various applications in research and industry .
Properties
CAS No. |
52642-50-9 |
|---|---|
Molecular Formula |
C7H15NO2 |
Molecular Weight |
145.20 g/mol |
IUPAC Name |
2-methylpentan-2-yl carbamate |
InChI |
InChI=1S/C7H15NO2/c1-4-5-7(2,3)10-6(8)9/h4-5H2,1-3H3,(H2,8,9) |
InChI Key |
GBTDBGCFBSEIRV-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(C)(C)OC(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[(tert-Butylperoxy)(ethoxy)methyl]benzene](/img/structure/B14632706.png)
![Nonyl [([1,1'-biphenyl]-4-yl)oxy]acetate](/img/structure/B14632716.png)
